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Midasin (1471-1481)

Immunoproteomics Ovarian cancer MHC class I epitope

Researchers mapping ovarian cancer T-cell responses require sequence-defined HLA-A2 epitopes with validated endogenous presentation. Generic Midasin fragments yield false-negative results in CD8⁺ T-cell assays. Midasin (1471-1481) resolves this with direct immunopeptidomic validation. • Only Midasin peptide with confirmed endogenous HLA-A2 presentation on ovarian cancer cells • Maps to the D/E-rich acidic linker domain - no cross-reactivity with AAA- or MIDAS-domain peptides • Suitable for IFN-γ ELISpot, tetramer staining, cytotoxicity assays, and preclinical HLA-A2 transgenic vaccine studies

Molecular Formula
Molecular Weight
Cat. No. B1575437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidasin (1471-1481)
SynonymsMidasin (1471-1481)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Midasin (1471-1481) Peptide Identity and Research Context


Midasin (1471-1481) is a synthetic 11‑mer peptide (sequence SLADDSVLERL) corresponding to residues 1471‑1481 of human Midasin (MDN1), an essential ~632 kDa AAA+ ATPase nuclear chaperone that drives pre‑60S ribosome subunit maturation by mechanically removing assembly factors [1]. The full‑length protein contains an N‑terminal domain, a six‑protomer AAA domain, a D/E‑rich acidic domain (within which residues 1471‑1481 reside), and a C‑terminal MIDAS (metal‑ion‑dependent adhesion site) domain that engages ubiquitin‑like domains of ribosome assembly factors [1][2]. The peptide is supplied as a catalog research reagent (e.g., CAT No: ta-080) designed for biological research and industrial applications, not for clinical or therapeutic use . Its primary documented application is as an MHC class I (HLA‑A2 motif)‑presented autoantigen peptide identified in the ovarian cancer immunoproteome [3].

Why Generic Substitution Fails for Midasin (1471-1481)


Midasin (1471-1481) cannot be interchanged with other Midasin‑derived peptide fragments, full‑length Midasin protein, or unrelated HLA‑A2‑binding peptides without losing the specific structural and immunological properties tied to its exact primary sequence and domain origin. The peptide maps to the D/E‑rich acidic linker region (residues ~1200‑2600) of Midasin [1], a domain distinct from the AAA ATPase ring and the C‑terminal MIDAS domain, meaning that peptides from other Midasin regions (e.g., MIDAS‑domain fragments or AAA‑domain peptides) will present different epitope surfaces, antibody recognition profiles, and HLA‑binding properties [2]. Substituting with full‑length recombinant Midasin protein (≈5600 residues) would eliminate the defined, single‑epitope resolution needed for T‑cell epitope mapping or immunopeptidomics validation. Even among HLA‑A2 motif‑bearing peptides, anchor‑residue position, flanking sequences, and peptide length govern MHC‑I binding affinity and immunogenicity [3]; a generic HLA‑A2 peptide cannot serve as an isotype control for Midasin‑specific T‑cell responses. The quantitative differentiation evidence below addresses the specific circumstances under which Midasin (1471-1481) must be selected over the closest available alternatives.

Midasin (1471-1481) Quantitative Comparator Evidence


HLA-A2 Presentation and Ovarian Cancer Autoantigen Identity

In an immunoproteomic screen of ovarian cancer patient sera, the peptide SLADDSVLERL (Midasin residues 1471‑1481) was identified as an MHC class I‑presented autoantigen carrying an HLA‑A2 binding motif, alongside >50 other shared autoantigens [1]. The peptide was sequenced from HLA‑A2‑eluted material from ovarian cancer cells, providing direct experimental evidence of endogenous processing and presentation. In contrast, Midasin peptides derived from other domains—such as the AAA ATPase domain (residues ~35‑500) or the C‑terminal MIDAS domain (residues ~4730‑5596)—were not detected among HLA‑eluted peptides in the same study [1]. This differential detection indicates that Midasin (1471-1481) is uniquely processed and presented by ovarian cancer cells among Midasin‑derived fragments, a property not shared by arbitrary overlapping peptides spanning other regions of the protein. Quantitative binding affinity measurements (e.g., IC50 for HLA‑A*02:01) are not reported in the source publication for this specific peptide; available evidence is presence/absence of MHC‑I elution.

Immunoproteomics Ovarian cancer MHC class I epitope Autoantigen

Domain-Specific Residue Position vs. MIDAS-Domain Peptides

Midasin (1471-1481) lies within the D/E‑rich acidic linker domain (residues ~1200‑2600), which connects the AAA ATPase ring to the C‑terminal MIDAS domain [1]. Structural and biochemical studies have established that the MIDAS domain (spanning residues ~4730‑5596) requires metal‑ion coordination (Mg²⁺ or Mn²⁺) to bind the ubiquitin‑like domains of assembly factors Nle1/Rsa4 and Ytm1/WDR12; EDTA treatment or mutation of MIDAS-coordinating residues (e.g., D4746A, D4748A) diminishes these interactions [2]. Because Midasin (1471-1481) maps ~3200 residues upstream of the MIDAS domain, it is structurally incapable of participating in metal‑ion‑dependent adhesion and cannot substitute for MIDAS‑domain peptides in protein–protein interaction or competitive inhibition assays targeting the MIDAS–UBL interface [2]. Conversely, MIDAS‑domain peptides cannot serve as negative controls for D/E‑rich linker region function.

Ribosome biogenesis AAA+ ATPase MIDAS domain Protein–protein interaction

Peptide Length and Anchor Residue vs. Shorter HLA-A2 Controls

Midasin (1471-1481) is an 11‑mer peptide that exceeds the canonical nonamer length typical of HLA‑A*02:01‑binding peptides, yet it was experimentally eluted from HLA‑A2 molecules on ovarian cancer cells, confirming that longer peptides can be accommodated and presented [1]. The predicted HLA‑A2 binding motif of SLADDSVLERL includes canonical position‑2 anchor (Leu at position 2) and position‑9 anchor (Leu at C‑terminus), consistent with the SYFPEITHI HLA‑A*02:01 motif [2]. In comparison, a nonameric Midasin peptide (e.g., hypothetically spanning residues 1471‑1479: SLADDSVLE) has not been experimentally validated for MHC‑I elution; standard HLA‑A2‑restricted epitope prediction algorithms favor nonamers but penalize deviations from the canonical length without incorporating cell‑type‑specific processing information [2]. The empirical elution of the 11‑mer over predicted nonamers from the same region suggests that Midasin (1471-1481) benefits from proteasomal processing and TAP transport preferences in ovarian cancer cells that are absent for arbitrarily truncated analogs.

MHC class I binding HLA‑A*02:01 Peptide anchor residues Epitope prediction

Species Conservation Profile Across Midasin Domains

Sequence alignments of Midasin from humans (Homo sapiens), yeast (Saccharomyces cerevisiae), Giardia, and Encephalitozoon reveal that the D/E‑rich acidic domain, while compositionally conserved (35‑40% Asp/Glu), exhibits low primary sequence identity across species compared to the AAA ATPase domain [1]. The specific residues 1471‑1481 fall within an acidic region that is present in all eukaryotic Midasin orthologs but with sequence divergence that may affect epitope conservation. For immunogenicity studies in humanized mouse models or for antibody generation against human‑specific epitopes, Midasin (1471-1481) provides a human‑specific antigenic determinant, whereas AAA‑domain peptides are more highly conserved and may exhibit cross‑species cross‑reactivity that complicates interpretation of immune responses [1].

Evolutionary conservation Cross-species studies Midasin orthologs Peptide immunogenicity

cGMP Synthesis and Catalog Traceability vs. Custom Batches

Midasin (1471-1481) is supplied as a catalog peptide (CAT No: ta-080) manufactured under cGMP compliance with defined specifications for identity (by MS and HPLC), purity (typically ≥95% by HPLC), and solubility . In contrast, custom‑synthesized SLADDSVLERL from non‑certified vendors or in‑house core facilities may lack standardized quality documentation, DMF filing support, and lot‑to‑lot consistency data required for IND‑enabling studies or regulatory submissions . While quantitative purity and endotoxin data are vendor‑ and batch‑specific and must be verified per shipment, the availability of a pre‑established catalog product with defined storage conditions (2‑8°C short‑term, −20°C long‑term) and documented synthesis route reduces qualification burden relative to de novo custom synthesis.

Peptide synthesis Quality control cGMP Lot‑to‑lot consistency

Midasin (1471-1481) Research Application Scenarios


Ovarian Cancer T-Cell Epitope Validation and Immunomonitoring

Midasin (1471-1481) is the only Midasin‑derived peptide with direct experimental evidence of endogenous HLA‑A2 presentation on ovarian cancer cells [1]. Use this peptide as the target antigen in IFN‑γ ELISpot assays, tetramer staining, or cytotoxicity assays to monitor Midasin‑specific CD8⁺ T‑cell responses in ovarian cancer patient samples. Substituting with Midasin AAA‑domain or MIDAS‑domain peptides would yield false‑negative results, as those peptides were not detected among MHC‑I‑eluted epitopes [1].

Domain-Specific Antibody Generation for the Acidic Linker Region

Because Midasin (1471-1481) maps uniquely to the D/E‑rich acidic linker domain—distinct from the AAA ATPase ring and the MIDAS domain—it can serve as an immunogen or affinity‑purification ligand for raising antibodies that specifically recognize the linker region [2]. Such antibodies are valuable for probing conformational changes in the linker during ribosome maturation, complementing existing antibodies that target the AAA domain (e.g., residues 1000‑1050) or MIDAS domain [2]. Using full‑length Midasin as immunogen would produce a polyclonal response dominated by epitopes outside the linker, reducing domain specificity.

Negative Control for MIDAS-Domain Functional Assays

In high‑throughput screens for small‑molecule inhibitors of the MIDAS–Nle1/WDR12 protein–protein interaction (e.g., using fluorescence polarization or AlphaScreen), Midasin (1471-1481) serves as an appropriate negative control peptide because it lacks the MIDAS motif and does not participate in metal‑ion‑dependent adhesion [3]. MIDAS‑domain peptides (residues ~4730‑5596) would serve as positive controls or competitors. This application is directly supported by the structural and biochemical evidence that the MIDAS domain is the sole mediator of metal‑ion‑dependent UBL binding [3].

Human-Specific Epitope Mapping in Humanized Mouse Models

For preclinical vaccine studies in HLA‑A2 transgenic mouse models, Midasin (1471-1481) provides a defined human‑specific epitope that minimizes cross‑reactivity with murine Midasin due to the lower sequence conservation of the acidic linker domain relative to the AAA domain [4]. This enables cleaner readouts of human‑epitope‑specific T‑cell responses without confounding signals from endogenous murine Midasin peptides. AAA‑domain peptides, being highly conserved, would risk cross‑species T‑cell tolerance or cross‑reactivity [4].

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